molecular formula C17H20N2O4S B14579059 Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester CAS No. 61154-76-5

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester

Cat. No.: B14579059
CAS No.: 61154-76-5
M. Wt: 348.4 g/mol
InChI Key: DDEZRKNGOSVSQP-UHFFFAOYSA-N
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Description

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester is a complex organic compound with a unique structure that combines an acetic acid ester with a sulfonamide group

Properties

CAS No.

61154-76-5

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[(2-aminophenyl)-benzylsulfamoyl]acetate

InChI

InChI=1S/C17H20N2O4S/c1-2-23-17(20)13-24(21,22)19(12-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-11H,2,12-13,18H2,1H3

InChI Key

DDEZRKNGOSVSQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester typically involves multiple steps. One common method starts with the reaction of 2-aminophenylacetic acid with benzyl chloride to form the corresponding benzylated amine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group. Finally, esterification with ethanol in the presence of an acid catalyst yields the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenethyl ester: Similar ester structure but lacks the sulfonamide group.

    Sulfanilamide: Contains the sulfonamide group but lacks the ester functionality.

    Benzylamine: Contains the benzylamine group but lacks the ester and sulfonamide functionalities.

Uniqueness

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester is unique due to its combination of ester and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler compounds.

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